molecular formula C20H25NO7S B1442597 H-Glu(ome)-obzl tos CAS No. 32326-55-9

H-Glu(ome)-obzl tos

Cat. No.: B1442597
CAS No.: 32326-55-9
M. Wt: 423.5 g/mol
InChI Key: DVKWXOZIOZDBJY-MERQFXBCSA-N
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Description

H-Glu(ome)-obzl tos is a useful research compound. Its molecular formula is C20H25NO7S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

H-Glu(ome)-obzl tos is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a key role in the central nervous system. It is involved in various metabolic pathways and biological processes, including protein synthesis, energy production, and neurotransmission .

Mode of Action

As a derivative of glutamic acid, this compound may interact with its targets in a similar manner as glutamic acid. It may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .

Biochemical Pathways

This compound, being a derivative of glutamic acid, may affect the same biochemical pathways as glutamic acid. These include the citric acid cycle (also known as the Krebs cycle), which is crucial for energy production, and the glutamate pathway, which is involved in neurotransmission . The compound’s effects on these pathways could lead to changes in energy metabolism and brain function.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of glutamic acid, given their structural similarity. This could include influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . .

Properties

IUPAC Name

1-O-benzyl 5-O-methyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.C7H8O3S/c1-17-12(15)8-7-11(14)13(16)18-9-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-9,14H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWXOZIOZDBJY-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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